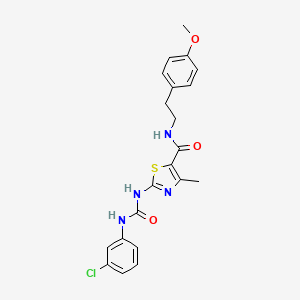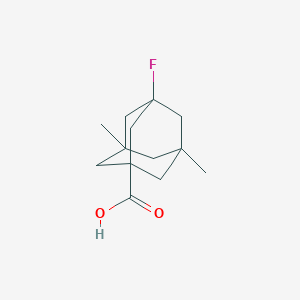![molecular formula C12H9F3N2O B2487426 N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide CAS No. 2411235-09-9](/img/structure/B2487426.png)
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a chemical compound that is commonly used in scientific research. It is also known as TFP or trifluoperazine. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which means that it blocks the effects of dopamine in the brain. This can lead to a decrease in the symptoms of certain mental disorders, such as schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has several biochemical and physiological effects. It has been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This can lead to changes in mood, behavior, and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has several advantages for lab experiments. It is a potent and selective dopamine receptor antagonist, which makes it a valuable tool for studying the effects of dopamine on the brain. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are many future directions for research on N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide. Some possible areas of study include its effects on other neurotransmitter systems, its potential use in the treatment of other mental disorders, and the development of new and more effective drugs based on its structure and mechanism of action.
In conclusion, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a valuable tool for scientific research. Its unique properties and mechanism of action make it a valuable tool for studying the effects of dopamine on the brain and for investigating the biochemical and physiological effects of various substances on cells and tissues. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of mental disorders.
Synthesemethoden
The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction of 3-cyanophenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with prop-2-enamide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide has a wide range of applications in scientific research. It is commonly used as a research tool to study the mechanism of action of various drugs and their effects on the human body. This compound is also used to study the biochemical and physiological effects of different substances on cells and tissues.
Eigenschaften
IUPAC Name |
N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-2-10(18)17-11(12(13,14)15)9-5-3-4-8(6-9)7-16/h2-6,11H,1H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXNAICGYCSSLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2487347.png)
![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)



![1-(4-fluorophenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2487353.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(piperidino)methanone](/img/structure/B2487355.png)




![1-(benzo[d]thiazol-2-yl)-N-(2,6-dimethylphenyl)azetidine-3-carboxamide](/img/structure/B2487362.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide](/img/structure/B2487363.png)